molecular formula C9H18F2N2O2 B2723636 tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate CAS No. 1864060-49-0

tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate

Cat. No.: B2723636
CAS No.: 1864060-49-0
M. Wt: 224.252
InChI Key: DKGFQIPALNMVSE-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate: is a chemical compound with the molecular formula C₉H₁₈F₂N₂O₂ and a molecular weight of 224.25 g/mol . It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted carbamates.

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines.

    Hydrolysis Products: tert-Butyl carbamate and amines.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acid residues in proteins, thereby modifying their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is unique due to the presence of the difluorobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming stable carbamate linkages, making it valuable in various research and industrial applications .

Biological Activity

tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound features a carbamate functional group and a difluorobutyl side chain, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H16F2N2O2C_{10}H_{16}F_2N_2O_2, with a molecular weight of approximately 238.25 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The difluorobutyl moiety may increase binding affinity due to enhanced hydrophobic interactions.

Biological Activity and Applications

Research indicates that this compound has potential applications in various fields:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to cancer and metabolic diseases.
  • Therapeutic Applications : There is ongoing investigation into its use as a therapeutic agent targeting specific receptors involved in neurological disorders.
  • Protein-Ligand Interactions : The compound is utilized in studies examining protein-ligand interactions, which are crucial for drug design.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits the activity of certain proteases, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated.
  • Binding Affinity Tests : Research involving radiolabeled ligand binding assays showed that this compound exhibits significant binding affinity for specific G-protein coupled receptors (GPCRs), indicating its potential role in modulating receptor activity.
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages:

Compound NameBinding AffinityEnzyme InhibitionTherapeutic Potential
This compoundHighYesPromising
tert-Butyl N-(2-amino-3-fluoropropyl)carbamateModerateNoLimited
tert-Butyl N-(4-amino-2-fluorophenyl)carbamateHighYesModerate

Properties

IUPAC Name

tert-butyl N-(3-amino-4,4-difluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-4-6(12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGFQIPALNMVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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